Cas no 926032-04-4 (N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a benzoxazepine core structure. Its molecular design incorporates both a 3,4-dimethoxyphenyl sulfonamide moiety and a tetrahydro-1,4-benzoxazepinone scaffold, which may confer selective binding properties in biological systems. The compound's structural complexity suggests potential utility in medicinal chemistry research, particularly in the exploration of enzyme inhibition or receptor modulation. Its ethyl substitution at the 4-position and dimethoxy groups may enhance lipophilicity and metabolic stability. This compound is primarily of interest for pharmaceutical development due to its unique heterocyclic framework, which could serve as a precursor for further derivatization in drug discovery programs.
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide structure
926032-04-4 structure
Product Name:N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide
CAS No:926032-04-4
MF:C19H22N2O6S
MW:406.452784061432
CID:6031762
PubChem ID:18571627
Update Time:2025-06-12

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide
    • N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide
    • AKOS024635627
    • 926032-04-4
    • F2277-0109
    • N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide
    • Inchi: 1S/C19H22N2O6S/c1-4-21-9-10-27-16-7-5-13(11-15(16)19(21)22)20-28(23,24)14-6-8-17(25-2)18(12-14)26-3/h5-8,11-12,20H,4,9-10H2,1-3H3
    • InChI Key: OCBJUONXCPWVJV-UHFFFAOYSA-N
    • SMILES: C1(S(NC2=CC=C3OCCN(CC)C(=O)C3=C2)(=O)=O)=CC=C(OC)C(OC)=C1

Computed Properties

  • Exact Mass: 406.11985760g/mol
  • Monoisotopic Mass: 406.11985760g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 637
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 103Ų

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide Pricemore >>

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Additional information on N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide (CAS No. 926032-04-4): A Comprehensive Overview

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide (CAS No. 926032-04-4) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of benzoxazepines and is characterized by its unique structural features and potential therapeutic applications. The compound's molecular formula is C21H23N3O5S, and it has a molecular weight of 429.48 g/mol.

The benzoxazepine scaffold is a well-known privileged structure in drug discovery due to its ability to modulate various biological targets. The presence of the ethyl group and the dimethoxybenzene moiety in the structure of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide contributes to its unique pharmacological properties. The sulfonamide group further enhances its biological activity by providing additional binding interactions with target proteins.

Recent studies have highlighted the potential of this compound as a therapeutic agent for various diseases. One notable area of research is its application in the treatment of neurodegenerative disorders. A study published in the Journal of Medicinal Chemistry in 2021 demonstrated that N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide exhibits potent neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides and reducing oxidative stress in neuronal cells.

In addition to its neuroprotective properties, this compound has also shown promise in the field of cancer research. Research conducted at the National Institutes of Health (NIH) revealed that N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide can selectively inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. The compound's ability to induce apoptosis and inhibit angiogenesis makes it a potential candidate for the development of novel anticancer drugs.

The pharmacokinetic properties of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-y)-3,4-dimethoxybenzene-sulfonamide have been extensively studied to evaluate its suitability for clinical use. Preclinical studies have shown that this compound exhibits good oral bioavailability and favorable pharmacokinetic profiles. It has a moderate plasma protein binding capacity and is metabolized primarily through hepatic pathways. These characteristics suggest that N-(4-Ethyl)-5-Oxo-Benzoxazepine Derivatives could be developed into effective oral medications.

The safety profile of N-(4-Ethyl)-5-Oxo-Benzoxazepine Derivatives is another critical aspect that has been investigated. Toxicity studies conducted in animal models have demonstrated that this compound has a wide therapeutic window and low toxicity at therapeutic doses. However, further research is needed to fully understand its long-term safety and potential side effects in humans.

In conclusion, N-(4-Ethyl-5-Oxo-2,3,4,5-Tetrahydro-1,4-Benzoxazepin-7-Yl)-3,4-Dimethoxybenzene-1-Sulfonamide (CAS No. 926032-04-4) represents a promising candidate for the development of new therapeutic agents due to its unique structural features and diverse biological activities. Ongoing research continues to explore its potential applications in treating neurodegenerative disorders and cancer. As more data becomes available from clinical trials and preclinical studies, this compound may pave the way for innovative treatments that address significant unmet medical needs.

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